molecular formula C24H28N2O5S B301044 2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B301044
M. Wt: 456.6 g/mol
InChI Key: QITKQHBDWNNRRZ-AQAUNXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, also known as EPPTB, is a chemical compound that belongs to the class of thiazolidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. For instance, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been found to bind to the DNA of cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In addition, this compound has been found to modulate the expression of various genes involved in inflammation and cancer. In vivo studies have shown that this compound can reduce tumor growth in mice and improve the survival rate of animals infected with pathogenic bacteria.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in moderate yield. Moreover, this compound has a relatively low toxicity profile and can be used at low concentrations. However, there are also some limitations to the use of this compound in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the solubility of this compound in water is relatively low, which can limit its use in certain experiments.

Future Directions

2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has shown promising results in various scientific fields, and there are several future directions for its research. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another direction is to explore the use of this compound in the development of new diagnostic and therapeutic agents for various diseases. Furthermore, this compound can be studied for its potential application in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3,4,5-trimethoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization. The yield of the synthesis process is around 65%.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. In the agricultural field, this compound has been studied for its ability to enhance plant growth and improve crop yield. Furthermore, this compound has been explored for its potential application in the production of organic electronic devices.

properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-propyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N2O5S/c1-6-12-26-23(27)21(15-16-13-19(28-3)22(30-5)20(14-16)29-4)32-24(26)25-17-8-10-18(11-9-17)31-7-2/h8-11,13-15H,6-7,12H2,1-5H3/b21-15-,25-24?

InChI Key

QITKQHBDWNNRRZ-AQAUNXFGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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